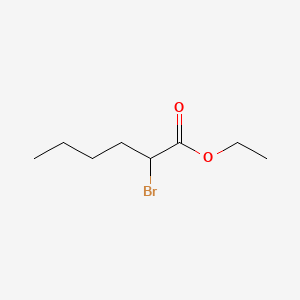
2-溴己酸乙酯
描述
Ethyl 2-bromohexanoate is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is classified as an ester. This compound is significant in organic synthesis due to its ability to form diverse carbon-carbon bonds, making it a versatile reagent in various chemical reactions .
科学研究应用
Ethyl 2-bromohexanoate is widely used in scientific research due to its ability to form various carbon-carbon bonds. Its applications include:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules
Pharmaceuticals: Employed in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Polymer Chemistry: Utilized in the synthesis of polymers and copolymers with specific properties
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
作用机制
Target of Action
Ethyl 2-bromohexanoate is a versatile reagent in organic synthesis, enabling the creation of diverse carbon-carbon bonds . It doesn’t have a specific biological target, but its significance lies in its role as a reagent in chemical reactions.
Mode of Action
The mechanism of action for Ethyl 2-bromohexanoate is based on its ability to create carbon-carbon bonds . When combined with a base, such as sodium hydroxide, ethyl bromide undergoes a reaction with 2-hexanol to produce Ethyl 2-bromohexanoate . This process operates through an SN2 mechanism, where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
As a chemical reagent, Ethyl 2-bromohexanoate doesn’t directly interact with biochemical pathways. It plays a crucial role in organic synthesis, facilitating the generation of various essential chemical bonds . Its applications span across industrial products and polymer production, making it an essential component in diverse scientific endeavors .
Result of Action
The primary result of Ethyl 2-bromohexanoate’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various fields of research and industry .
生化分析
Biochemical Properties
Ethyl 2-bromohexanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, Ethyl 2-bromohexanoate is used in the preparation of ethyl 2,2-dibromohexanoate and 2-mercaptohexanoic acid derivatives
Cellular Effects
Ethyl 2-bromohexanoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, Ethyl 2-bromohexanoate can impact metabolic pathways, leading to variations in metabolite levels and overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 2-bromohexanoate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses. For example, Ethyl 2-bromohexanoate has been shown to interact with enzymes involved in the synthesis of ethyl 2,2-dibromohexanoate, thereby influencing the overall reaction pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-bromohexanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-bromohexanoate is relatively stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Ethyl 2-bromohexanoate in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of Ethyl 2-bromohexanoate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that Ethyl 2-bromohexanoate can cause toxicity at high doses, affecting various physiological processes in animal models . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
Ethyl 2-bromohexanoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites. These metabolic pathways are crucial for the detoxification and elimination of Ethyl 2-bromohexanoate from the body . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and overall metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 2-bromohexanoate within cells and tissues are essential for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can affect the localization and accumulation of Ethyl 2-bromohexanoate within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
Ethyl 2-bromohexanoate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical activity . Understanding the subcellular localization of Ethyl 2-bromohexanoate can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-bromohexanoate can be synthesized through the bromination of ethyl hexanoate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the hexanoate ester .
Industrial Production Methods: In industrial settings, the production of ethyl 2-bromohexanoate follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a solution of ethyl hexanoate in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
化学反应分析
Types of Reactions: Ethyl 2-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in ethyl 2-bromohexanoate can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products
Reduction: The compound can be reduced to ethyl hexanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Oxidation: Ethyl 2-bromohexanoate can be oxidized to the corresponding carboxylic acid, 2-bromohexanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature
Reduction: Conducted in anhydrous conditions to prevent the hydrolysis of the reducing agent
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used
Major Products:
Nucleophilic Substitution: Substituted hexanoates depending on the nucleophile used
Reduction: Ethyl hexanoate
Oxidation: 2-bromohexanoic acid
相似化合物的比较
Ethyl 2-bromohexanoate can be compared with other similar compounds such as:
Ethyl 2-bromobutyrate (C6H11BrO2): Similar in structure but with a shorter carbon chain.
Ethyl 2-bromopropionate (C5H9BrO2): Another similar compound with an even shorter carbon chain.
Ethyl bromoacetate (C4H7BrO2): A smaller ester with a bromine atom at the alpha position.
Uniqueness: Ethyl 2-bromohexanoate is unique due to its longer carbon chain, which provides different steric and electronic properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer carbon chains are required .
属性
IUPAC Name |
ethyl 2-bromohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAQOCYMAENKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883242 | |
| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-96-3 | |
| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-bromohexanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-BROMOHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8V12H8PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl 2-bromohexanoate is reacted with 1,2,4,5-tetrahydro-3H-2,4-benzodiazepine-3-thione (compound V in the paper) to yield a substituted 5,10-dihydrothiazolo[3,2-b][2,4]benzodiazepine (compound X in the paper). [] This reaction is part of a larger synthetic scheme to produce a series of thiazolo[3,2-b][2,4]benzodiazepine derivatives.
A: The paper states that none of the synthesized compounds, including the 5,10-dihydrothiazolo[3,2-b][2,4]benzodiazepine derivative produced using ethyl 2-bromohexanoate, showed significant biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)


